molecular formula C5H8N2OS B2696791 5-(Methoxymethyl)thiazol-2-amine CAS No. 920337-78-6

5-(Methoxymethyl)thiazol-2-amine

Cat. No. B2696791
CAS RN: 920337-78-6
M. Wt: 144.19
InChI Key: ORLBSJOOQIUSJF-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)thiazol-2-amine is a heterocyclic compound . It is a major alkaline metabolite of tenoxicam (TX) and meloxicam (MX) . It is also a precursor to sulfathiazole, a type of "sulfa drug" .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C5H8N2OS/c1-8-3-4-2-7-5 (6)9-4/h2H,3H2,1H3, (H2,6,7) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.2 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Antiproliferative and Antimicrobial Activities : Schiff bases derived from 1,3,4-thiadiazole compounds, including thiazole derivatives, demonstrated significant DNA protective ability and antimicrobial activity against specific strains. For instance, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting potential for chemotherapy drug combination strategies (Gür et al., 2020).

Synthesis and Structural Analysis

  • Synthesis of Thiazole Derivatives : A study outlined the synthesis of 2-amino-5-carboxamide thiazole derivatives via dehydrative cyclization, highlighting their potential for reasonable oral bioavailability based on Lipinski's Rule (Kim et al., 2019).

Enzyme Inhibition for Therapeutic Applications

  • Acetylcholinesterase Inhibition : 4-methoxy-phenylthiazole-2-amine derivatives were designed and synthesized as inhibitors of acetylcholinesterase (AChE), a key enzyme in cholinergic function, with several compounds showing notable inhibitory activity, offering insights into potential treatments for neurodegenerative diseases (Zhang et al., 2019).

Structural Characterization and Molecular Docking

  • Structural Characterization of Thiazole Compounds : The structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate was reported, providing insights into the molecular configuration of thiazole derivatives through crystallographic data and highlighting their potential as building blocks in medicinal chemistry (Kennedy et al., 1999).

Safety and Hazards

The compound is classified under the GHS07 hazard category . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

Future Directions

Thiazole derivatives, including 5-(Methoxymethyl)thiazol-2-amine, have been gaining considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research could focus on further exploring these properties and potential applications.

properties

IUPAC Name

5-(methoxymethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLBSJOOQIUSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920337-78-6
Record name 5-(methoxymethyl)-1,3-thiazol-2-amine
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